

# Discovery and history of 1-Methylallyl acetate

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## Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195

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An In-Depth Technical Guide to **1-Methylallyl Acetate**: Synthesis, Properties, and Applications

## Abstract

This technical guide provides a comprehensive overview of **1-methylallyl acetate** (IUPAC name: but-3-en-2-yl acetate), a versatile allylic acetate ester. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's historical context, physicochemical properties, and core synthetic methodologies. Emphasis is placed on explaining the causality behind experimental choices, particularly in modern catalytic processes. The guide includes detailed, step-by-step protocols for laboratory synthesis and analytical characterization, supported by quantitative data tables and mechanistic diagrams to ensure scientific integrity and practical utility.

## Introduction and Historical Context

### Structural Characterization and Nomenclature

**1-Methylallyl acetate**, systematically named but-3-en-2-yl acetate according to IUPAC nomenclature, is an organic ester with the chemical formula  $C_6H_{10}O_2$ .<sup>[1][2]</sup> Its structure features an acetate group attached to the second carbon of a butene chain, where the double bond is between carbons 3 and 4. This arrangement classifies it as a secondary allylic acetate. The term "allylic" is critical, as it describes the saturated carbon atom adjacent to a carbon-carbon double bond, a position that confers unique and valuable reactivity.<sup>[2]</sup> It is important to distinguish this compound from its isomers, such as crotyl acetate (but-2-en-1-yl acetate) and methallyl acetate (2-methylprop-2-enyl acetate), as the position of the methyl group and the double bond significantly influences its chemical behavior.

## Historical Perspective and Significance

The study of allylic acetates as a chemical class began in the mid-20th century, with initial research focusing on their synthesis and pyrolysis.<sup>[2]</sup> However, the true synthetic potential of these molecules was unlocked with the advent of transition metal catalysis in the latter half of the century. The development of palladium-catalyzed reactions, in particular, transformed allylic acetates from simple intermediates into powerful electrophiles for constructing complex carbon-carbon and carbon-heteroatom bonds.<sup>[2][3]</sup> **1-Methylallyl acetate** is a quintessential example of this class, serving as a key building block in contemporary organic synthesis. Its utility lies in the ability to undergo regio- and stereoselective transformations, a cornerstone of modern asymmetric synthesis for producing chiral molecules in the pharmaceutical and agrochemical industries.<sup>[3]</sup>

## Physicochemical and Spectroscopic Properties

### Physicochemical Data

The fundamental physical and chemical properties of **1-methylallyl acetate** are summarized below. This data is essential for designing experimental setups, purification procedures, and safety protocols.

Property	Value	Source(s)
CAS Number	6737-11-7	<sup>[1][4][5]</sup>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	<sup>[1][4][6]</sup>
Molecular Weight	114.14 g/mol	<sup>[1][4]</sup>
IUPAC Name	but-3-en-2-yl acetate	<sup>[1][2]</sup>
Appearance	Colorless liquid	N/A
Boiling Point	111.85 °C	<sup>[5]</sup>
Melting Point	-90.2 °C	<sup>[5]</sup>
Density	~0.919 g/cm <sup>3</sup>	<sup>[7]</sup>
Synonyms	1-Methyl-2-propenyl acetate, 3-Buten-2-ol acetate	<sup>[4][8]</sup>

## Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of **1-methylallyl acetate**. The expected key signals are summarized below.

Spectroscopy Type	Key Signals and Assignments	Source(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~5.8 (m, 1H, -CH=), δ ~5.2 (m, 2H, =CH <sub>2</sub> ), δ ~5.1 (m, 1H, -CHOAc), δ ~2.0 (s, 3H, -C(O)CH <sub>3</sub> ), δ ~1.3 (d, 3H, -CH(CH <sub>3</sub> )OAc)	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~170 (C=O), δ ~138 (-CH=), δ ~116 (=CH <sub>2</sub> ), δ ~72 (-CHOAc), δ ~21 (-C(O)CH <sub>3</sub> ), δ ~20 (-CH(CH <sub>3</sub> )OAc)	[1]
Infrared (IR)	~3080 cm <sup>-1</sup> (=C-H stretch), ~1740 cm <sup>-1</sup> (C=O ester stretch), ~1240 cm <sup>-1</sup> (C-O stretch), ~920 cm <sup>-1</sup> (=C-H bend)	[1]
Mass Spec (GC-MS)	Molecular Ion (M <sup>+</sup> ) at m/z = 114. Key fragments: m/z = 71 [M-CH <sub>3</sub> CO] <sup>+</sup> , m/z = 43 [CH <sub>3</sub> CO] <sup>+</sup>	[1][8]

## Synthesis and Manufacturing

The synthesis of **1-methylallyl acetate** can be approached through several strategic routes. The choice of method often depends on factors such as starting material availability, desired scale, and atom economy.

### Protocol 1: Fischer Esterification of 3-Buten-2-ol

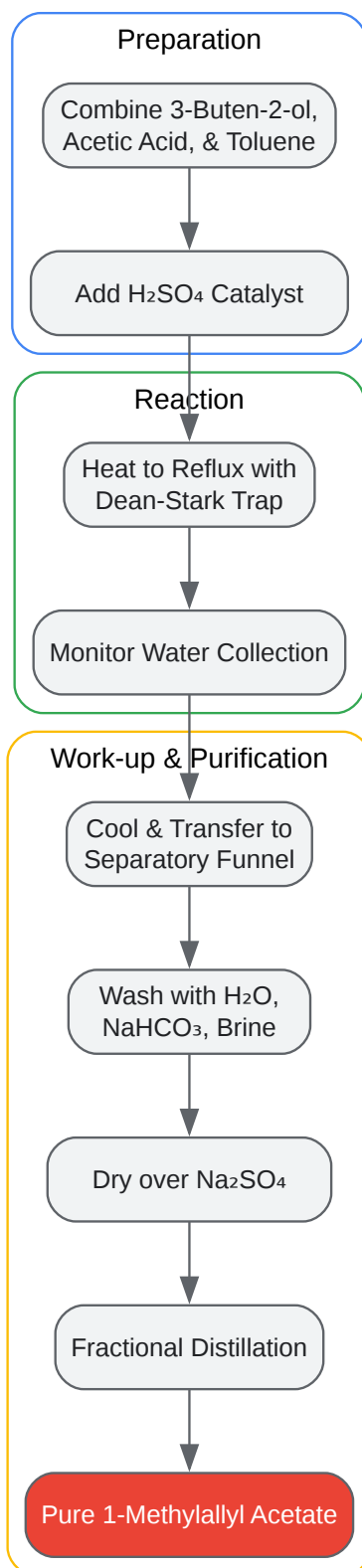
This classical method involves the acid-catalyzed reaction between the corresponding alcohol (3-buten-2-ol) and acetic acid (or acetic anhydride). It is a straightforward and reliable laboratory-scale synthesis.

**Causality:** The reaction is driven by the protonation of the acetic acid carbonyl group by a strong acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ ), which activates it for nucleophilic attack by the hydroxyl group of 3-buten-2-ol. The removal of water, often accomplished using a Dean-Stark apparatus, is crucial to shift the equilibrium towards the product, maximizing the yield according to Le Châtelier's principle.

#### Experimental Protocol:

- **Setup:** Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
- **Reactants:** Charge the flask with 3-buten-2-ol (1.0 eq.), glacial acetic acid (1.5 eq.), and a hydrocarbon solvent (e.g., toluene) to facilitate azeotropic water removal.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (0.02 eq.) to the stirred mixture.
- **Reaction:** Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure **1-methylallyl acetate**.

#### Workflow Diagram:



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Caption: Fischer Esterification workflow for **1-methylallyl acetate** synthesis.

## Protocol 2: Palladium-Catalyzed Allylic Substitution

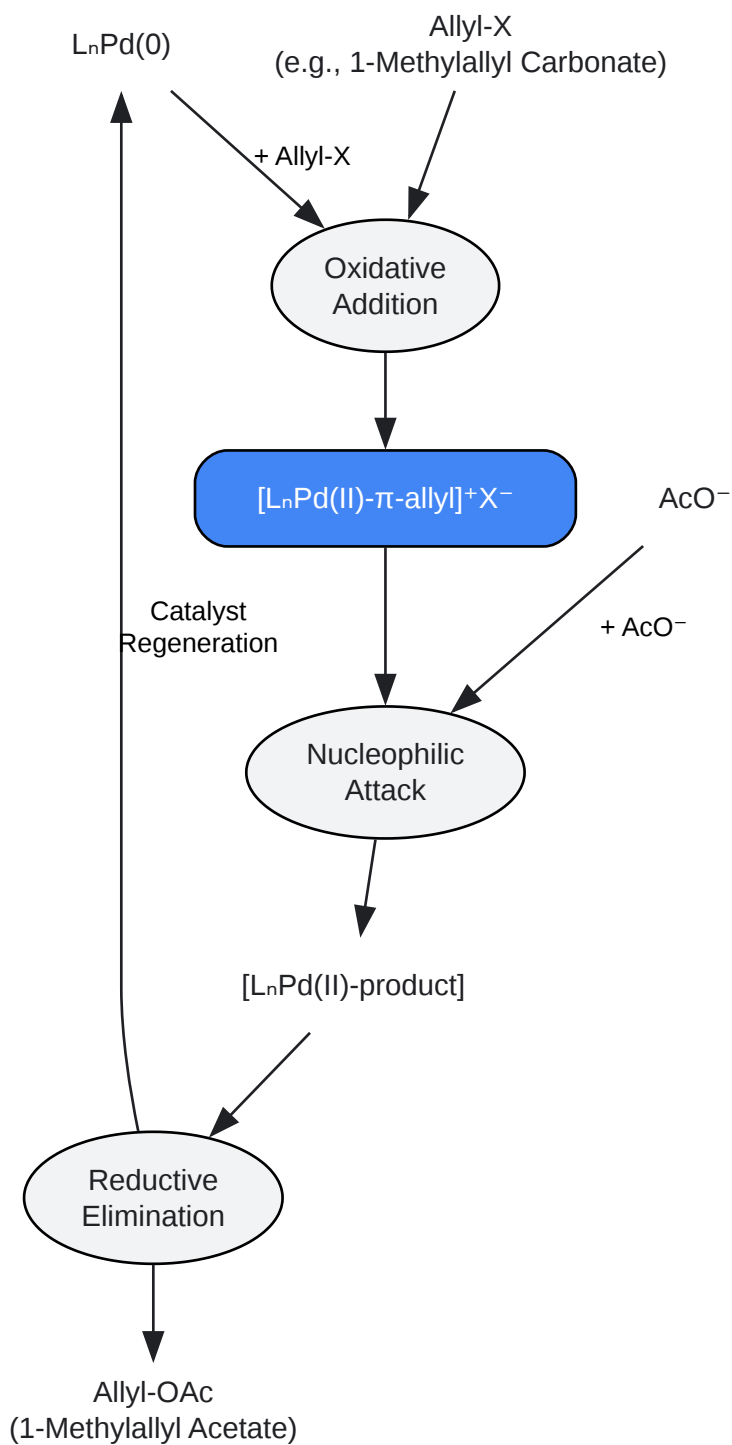
Modern synthetic chemistry often employs palladium catalysis for its high efficiency and selectivity. The Tsuji-Trost reaction is a powerful method for allylic functionalization. While typically used for alkylation, the principles can be applied to the synthesis of allylic acetates from precursors like allylic carbonates or chlorides.

**Causality:** This reaction proceeds via a  $\pi$ -allyl palladium intermediate. A palladium(0) catalyst undergoes oxidative addition to an allylic substrate (e.g., 1-methylallyl carbonate) to form a cationic Pd(II)-allyl complex. This complex is an excellent electrophile that can then be attacked by an acetate nucleophile, followed by reductive elimination to regenerate the Pd(0) catalyst and form the desired product. The choice of ligand is critical for controlling regioselectivity and, in asymmetric versions, enantioselectivity.

### Experimental Protocol:

- **Setup:** In a glovebox or under an inert atmosphere ( $N_2$  or Ar), add the palladium catalyst precursor (e.g.,  $[Pd(allyl)Cl]_2$ ) (1-2 mol%) and a suitable phosphine ligand (e.g.,  $PPh_3$ ) (2-4 mol%) to an oven-dried flask.
- **Solvent & Reagents:** Add a dry, aprotic solvent (e.g., THF). Add the starting material, such as 1-methylallyl carbonate (1.0 eq.), followed by a source of acetate, such as tetrabutylammonium acetate (1.2 eq.).
- **Reaction:** Stir the resulting mixture at the desired temperature (e.g., 60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.
- **Purification:** Purify the residue directly by flash column chromatography on silica gel to isolate the pure **1-methylallyl acetate**.

### Mechanism Diagram:



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Caption: Catalytic cycle for Palladium-catalyzed allylic substitution.

## Applications in Organic Synthesis

The primary value of **1-methylallyl acetate** lies in its role as a versatile electrophile in palladium-catalyzed allylic alkylation reactions (Tsuji-Trost reaction). This reaction forms a new carbon-carbon or carbon-heteroatom bond at the allylic position with high levels of control.<sup>[2][3]</sup>

The reaction allows for the stereospecific and regioselective formation of complex molecules, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.<sup>[2]</sup> Nucleophiles ranging from soft carbon nucleophiles (e.g., malonates) to amines and phenols can be used, making it a robust tool for molecular construction.

## Analytical and Characterization Protocols

### Protocol: Spectroscopic Characterization

Confirming the identity and purity of synthesized **1-methylallyl acetate** is a critical, self-validating step in any synthetic workflow.

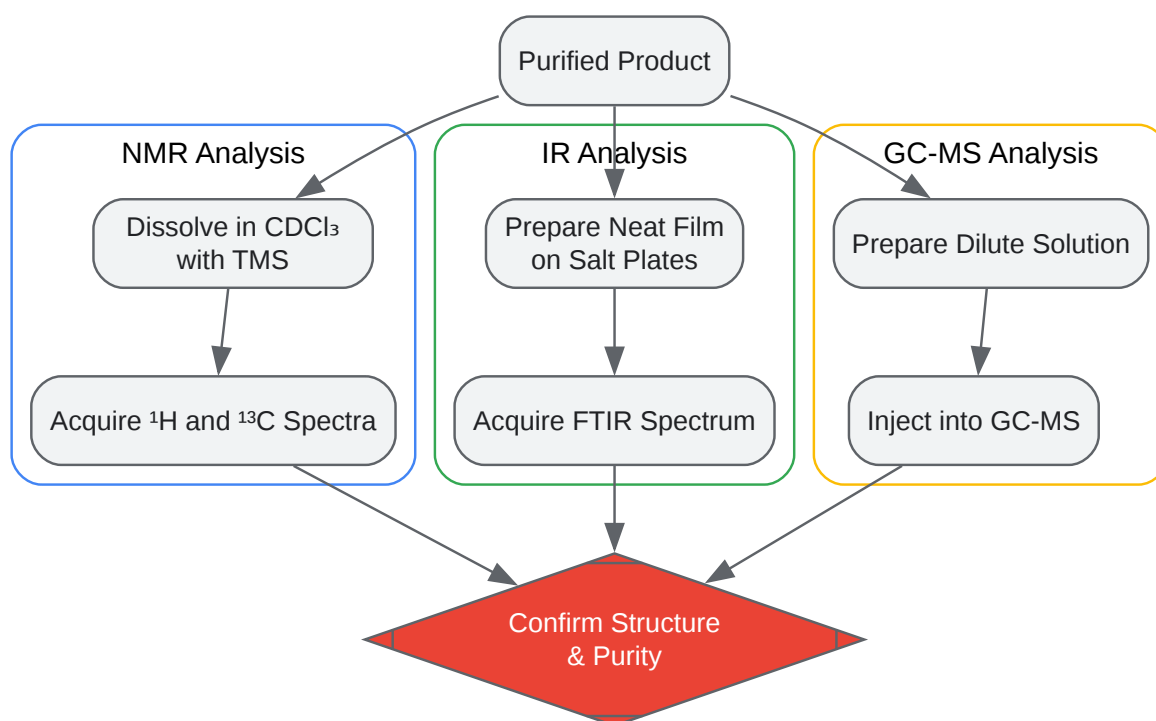
#### Experimental Protocol:

- Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).<sup>[9]</sup>
- NMR Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.<sup>[9]</sup>
  - <sup>13</sup>C NMR: Acquire a proton-decoupled spectrum with a spectral width of 0-220 ppm. A greater number of scans will be required compared to the proton spectrum.<sup>[9]</sup>
- Sample Preparation (IR): Prepare a thin film of the neat liquid sample between two NaCl or KBr salt plates.
- IR Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm<sup>-1</sup>. Record a background spectrum first, then the sample spectrum.<sup>[9]</sup>



- Sample Preparation (GC-MS): Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC-MS Acquisition: Inject the sample into a GC-MS system. The GC will separate any impurities, and the mass spectrometer will provide fragmentation data to confirm the molecular weight and structure.

Workflow Diagram:



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Caption: Workflow for the analytical characterization of **1-methylallyl acetate**.

## Safety and Handling

Based on aggregated GHS information, **1-methylallyl acetate** is classified as harmful if swallowed (Acute Toxicity 4, oral).<sup>[1]</sup> Standard laboratory safety precautions should be followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.

## Conclusion

**1-Methylallyl acetate** is a valuable and versatile intermediate in organic synthesis. Its significance has grown in tandem with the development of powerful transition metal-catalyzed reactions, which exploit the unique reactivity of the allylic system. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective application in the design and execution of complex molecular syntheses in research and industrial settings.

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